Aminooxy-PEG3-acid

概要

説明

Aminooxy-PEG3-acid is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of an aminooxy group and a terminal carboxylic acid. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .

準備方法

Synthetic Routes and Reaction Conditions

Aminooxy-PEG3-acid can be synthesized through a series of chemical reactions involving the coupling of aminooxy groups with PEG chains. The typical synthetic route involves the reaction of aminooxy compounds with PEG derivatives under controlled conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions

Aminooxy-PEG3-acid undergoes several types of chemical reactions, including:

Oxidation: The aminooxy group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form hydroxylamine linkages.

Substitution: The aminooxy group can react with aldehydes and ketones to form oxime bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reactions with aldehydes and ketones typically occur under mild acidic conditions.

Major Products Formed

Oxime Bonds: Formed through the reaction of the aminooxy group with aldehydes and ketones.

Hydroxylamine Linkages: Formed through reduction reactions.

科学的研究の応用

Bioconjugation

Aminooxy-PEG3-acid is primarily utilized for bioconjugation, where it facilitates the formation of stable linkages between biomolecules. The aminooxy group reacts with aldehydes to form oxime bonds, while the terminal carboxylic acid can react with primary amines to create amide bonds in the presence of coupling agents like EDC or DCC . This property is particularly useful for:

- Protein Modification : Enhancing the functionality of proteins by attaching drugs or labels.

- Antibody-Drug Conjugates (ADCs) : Linking cytotoxic drugs to antibodies for targeted cancer therapy.

Drug Delivery Systems

The hydrophilic nature of this compound allows it to serve as an effective linker in drug delivery systems, improving the solubility and stability of therapeutic agents in biological environments. Its ability to form stable linkages with various biomolecules enables:

- Targeted Delivery : Ensuring that drugs are delivered specifically to diseased cells while minimizing side effects on healthy tissues.

- Controlled Release : The PEG component can influence the release kinetics of the drug from the conjugate.

PROTAC Linker Development

This compound is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to induce targeted protein degradation . This application is crucial in:

- Cancer Therapy : Targeting oncogenic proteins for degradation, thus providing a novel approach to cancer treatment.

Case Study 1: Protein Modification for Cancer Therapy

In a study investigating the use of this compound for modifying monoclonal antibodies, researchers successfully conjugated a cytotoxic agent to an antibody using the aminooxy group. The resulting ADC demonstrated significant antitumor activity in preclinical models, highlighting its potential for targeted cancer therapies .

Case Study 2: PROTAC Development

A recent study explored the use of this compound as a linker in PROTACs aimed at degrading specific cancer-related proteins. The study reported enhanced efficacy in reducing target protein levels in cancer cells compared to traditional small-molecule inhibitors, showcasing a promising strategy for overcoming drug resistance .

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Contains an aminooxy group and carboxylic acid | Highly reactive; suitable for bioconjugation |

| t-Boc-Aminooxy-PEG3-S-Ac | t-Boc protected amino group | Enhanced stability; used in diverse applications |

| Aminooxy PEG | Basic aminooxy functional group | Lacks protective functionality; less stable |

作用機序

The mechanism of action of Aminooxy-PEG3-acid involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

類似化合物との比較

Similar Compounds

Aminooxy-PEG3-azide: Another PEG-based linker used in PROTAC synthesis.

Aminooxy-PEG4-acid: Similar structure with an additional PEG unit.

Aminooxy-PEG-alcohol: Contains an aminooxy group and a terminal alcohol

Uniqueness

Aminooxy-PEG3-acid is unique due to its specific combination of an aminooxy group and a terminal carboxylic acid, which provides versatility in bioconjugation and the formation of stable oxime bonds. Its hydrophilic PEG spacer enhances solubility in aqueous media, making it suitable for various applications in chemistry, biology, and medicine .

生物活性

Aminooxy-PEG3-acid, a polyethylene glycol (PEG)-based compound, is increasingly recognized for its significant biological activity, particularly in the fields of biochemistry and molecular biology. Its primary application lies in its role as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates. This article explores the compound's mechanism of action, biochemical properties, cellular effects, and relevant case studies.

Target of Action

this compound functions primarily as a linker that facilitates the interaction between target proteins and E3 ubiquitin ligases. By forming a bridge between these entities, it promotes the ubiquitination and subsequent degradation of specific proteins through the ubiquitin-proteasome system.

Mode of Action

The compound operates by forming oxime bonds with aldehyde or ketone groups present on target proteins. This reaction is highly specific and efficient, allowing for stable conjugate formation essential for various biochemical applications .

Biochemical Pathways

this compound significantly influences the ubiquitin-proteasome pathway. By tagging proteins for degradation, it alters cellular processes such as signaling pathways and gene expression. The ability to modify proteins with PEG chains enhances their solubility and stability, which is crucial for therapeutic applications.

Pharmacokinetics

Compounds like this compound are generally non-toxic and non-immunogenic due to their PEG structure. This hydrophilicity contributes to their favorable pharmacokinetic profiles, making them suitable for in vivo applications.

Cellular Effects

Impact on Cell Signaling

The modification of proteins using this compound can lead to significant changes in cell signaling pathways. For instance, when attached to signaling proteins, it can alter their localization and interactions with other cellular components, thereby affecting cellular metabolism and function .

Case Studies and Applications

- Dual Protein Labeling : A study demonstrated the use of this compound in dual protein labeling via oxime ligation. The compound was utilized to modify both a model protein (GFP) and a therapeutically relevant protein (CNTF), leading to the formation of multifunctional protein assemblies that were successfully internalized by T-leukemia cells .

- ADP-Ribosylation Monitoring : Another significant application involved using this compound as a probe to monitor ADP-ribosylation in cells. This study highlighted its utility in detecting mono-ADP-ribosylation catalyzed by PARP enzymes, providing insights into cellular signaling mechanisms under various conditions .

- Hydrogel Formation : Research also indicated that this compound could be employed in creating biocompatible hydrogels through oxime click chemistry. These hydrogels support cell adhesion and viability, showcasing potential applications in tissue engineering .

Summary of Research Findings

特性

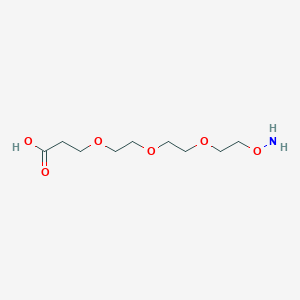

IUPAC Name |

3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO6/c10-16-8-7-15-6-5-14-4-3-13-2-1-9(11)12/h1-8,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDJNGXHQUUUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCON)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。